Cas no 2387595-88-0 (7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-)

7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 化学的及び物理的性質
名前と識別子
-
- 7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-
-
- インチ: 1S/C9H6FNO4/c1-11-6-3-4(10)2-5(8(12)13)7(6)15-9(11)14/h2-3H,1H3,(H,12,13)
- InChIKey: ATGFBVRSFUWPFU-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(C(O)=O)C=C(F)C=C2N(C)C1=O
7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389670-1g |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
2387595-88-0 | 95%+ | 1g |
$985 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-250.0mg |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
2387595-88-0 | 95% | 250.0mg |
¥2638.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-100.0mg |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
2387595-88-0 | 95% | 100.0mg |
¥1648.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-500.0mg |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
2387595-88-0 | 95% | 500.0mg |
¥4398.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545698-1g |
5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid |
2387595-88-0 | 98% | 1g |
¥16500 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-1.0g |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
2387595-88-0 | 95% | 1.0g |
¥6595.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL396-5.0g |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
2387595-88-0 | 95% | 5.0g |
¥19785.0000 | 2024-08-03 |
7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 関連文献
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-に関する追加情報
7-Benzoxazolecarboxylic Acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo
The compound with CAS No. 2387595-88-0, known as 7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of benzoxazole derivatives, which are well-known for their versatile properties and wide-ranging applications in pharmaceuticals, materials science, and biotechnology.
The structure of this compound is characterized by a benzoxazole ring system, which is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. The oxazole moiety is further substituted with a carboxylic acid group at the 7-position and a fluoro group at the 5-position. Additionally, the molecule features a dihydro structure at positions 2 and 3, with a methyl group attached to position 3 and an oxo group at position 2. These structural features contribute to the unique chemical properties and reactivity of the compound.
Recent studies have highlighted the importance of benzoxazole derivatives in drug discovery, particularly in the development of anti-inflammatory agents, antioxidants, and anticancer drugs. The presence of the fluoro group in this compound introduces electron-withdrawing effects, which can enhance the bioavailability and pharmacokinetic properties of the molecule. Furthermore, the carboxylic acid group provides opportunities for functionalization through esterification or amidation reactions, enabling the creation of bioactive derivatives with tailored activities.
In terms of synthesis, this compound can be prepared through various routes depending on the starting materials and reaction conditions. One common approach involves the condensation of o-amino phenol derivatives with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring system. Subsequent modifications such as fluorination and oxidation can be employed to introduce the desired substituents at specific positions on the ring.
The applications of this compound are not limited to pharmaceuticals; it also finds use in material science as a precursor for advanced polymers or as a building block for functional materials with tailored electronic properties. Recent advancements in green chemistry have also led to environmentally friendly synthesis methods for benzoxazole derivatives, making them more sustainable for large-scale production.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as UV-vis spectroscopy for studying its electronic transitions or NMR spectroscopy for determining its molecular structure. Mass spectrometry is also widely used to confirm its molecular formula and purity.
In conclusion, 7-Benzoxazolecarboxylic acid, with its unique structural features and diverse applications across multiple disciplines, continues to be an area of active research interest. As new insights into its chemical properties and biological activities emerge from ongoing studies, this compound holds promise for contributing significantly to advancements in medicine and materials science.
2387595-88-0 (7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-) 関連製品
- 2470438-15-2(O,O-dimethyl (4-bromophenyl)methylphosphonothioate)
- 2228115-20-4(2-amino-3-(2-bromo-6-hydroxyphenyl)-3-hydroxypropanoic acid)
- 1805069-08-2(Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate)
- 941924-91-0(2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}acetamide)
- 1326905-79-6(1-(4-fluoro-3-methylphenyl)-N-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)
- 1805592-85-1(Ethyl 6-bromo-2-cyano-3-formylphenylacetate)
- 499218-23-4(2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-)
- 28357-78-0(1-Propene, 1,3-dibromo-2-methyl-, (E)-)
- 1592793-81-1(1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one)
- 1203683-86-6(Methyl 3-(azetidin-3-yl)benzoate hydrochloride)
